GLP-2(3-33)

Description

BenchChem offers high-quality GLP-2(3-33) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-2(3-33) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C156H242N40O53S |

|---|---|

Molecular Weight |

3557.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C156H242N40O53S/c1-21-73(11)119(148(241)175-90(44-46-108(159)202)133(226)194-123(79(17)199)152(245)174-88(42-33-34-49-157)132(225)190-122(76(14)24-4)151(244)196-124(80(18)200)153(246)188-105(155(248)249)65-118(217)218)191-143(236)95(54-72(9)10)177-137(230)98(57-84-66-166-87-41-32-31-40-85(84)87)180-139(232)100(60-110(161)204)187-149(242)120(74(12)22-2)192-144(237)97(56-83-38-29-26-30-39-83)178-141(234)103(63-116(213)214)183-129(222)89(43-35-50-165-156(163)164)171-127(220)78(16)168-126(219)77(15)169-134(227)93(52-70(5)6)176-138(231)99(59-109(160)203)182-142(235)104(64-117(215)216)184-135(228)94(53-71(7)8)186-150(243)121(75(13)23-3)193-154(247)125(81(19)201)195-145(238)101(61-111(162)205)181-131(224)92(48-51-250-20)173-130(223)91(45-47-113(207)208)172-140(233)102(62-115(211)212)185-147(240)107(69-198)189-136(229)96(55-82-36-27-25-28-37-82)179-146(239)106(68-197)170-112(206)67-167-128(221)86(158)58-114(209)210/h25-32,36-41,66,70-81,86,88-107,119-125,166,197-201H,21-24,33-35,42-65,67-69,157-158H2,1-20H3,(H2,159,202)(H2,160,203)(H2,161,204)(H2,162,205)(H,167,221)(H,168,219)(H,169,227)(H,170,206)(H,171,220)(H,172,233)(H,173,223)(H,174,245)(H,175,241)(H,176,231)(H,177,230)(H,178,234)(H,179,239)(H,180,232)(H,181,224)(H,182,235)(H,183,222)(H,184,228)(H,185,240)(H,186,243)(H,187,242)(H,188,246)(H,189,229)(H,190,225)(H,191,236)(H,192,237)(H,193,247)(H,194,226)(H,195,238)(H,196,244)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,248,249)(H4,163,164,165)/t73-,74-,75-,76-,77-,78-,79+,80+,81+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-,124-,125-/m0/s1 |

InChI Key |

MYKFSDGCGNRIEA-KXTJMAPWSA-N |

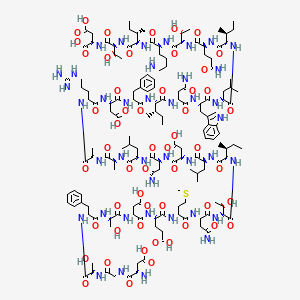

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of GLP-2(3-33) in Intestinal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-2 (GLP-2) is a potent intestinotrophic hormone, pivotal in regulating intestinal mucosal growth, proliferation, and nutrient absorption. Its primary metabolite, GLP-2(3-33), formed by the enzymatic cleavage of the N-terminal two amino acids by dipeptidyl peptidase-4 (DPP-IV), presents a complex and fascinating mechanism of action.[1][2] This technical guide provides an in-depth exploration of the dualistic nature of GLP-2(3-33) as both a competitive antagonist and a partial agonist of the GLP-2 receptor (GLP-2R). We will dissect the downstream signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area. This document is intended to be a comprehensive resource for researchers and professionals in the fields of gastroenterology, endocrinology, and drug development.

Introduction: The GLP-2 Axis and the Emergence of GLP-2(3-33)

GLP-2, a 33-amino acid peptide, is secreted by enteroendocrine L-cells in response to nutrient intake.[3][4] It is a key regulator of intestinal adaptation, stimulating crypt cell proliferation and inhibiting apoptosis, thereby increasing the mucosal surface area and enhancing nutrient absorption.[3] The biological activity of GLP-2 is tightly regulated by the ubiquitous enzyme DPP-IV, which rapidly cleaves GLP-2(1-33) into the truncated form, GLP-2(3-33). This metabolite has a significantly altered pharmacological profile, acting as a key modulator of GLP-2's physiological effects. Understanding the mechanism of action of GLP-2(3-33) is crucial for elucidating the fine-tuning of intestinal growth and for the development of novel therapeutics for gastrointestinal disorders such as short bowel syndrome and inflammatory bowel disease.

The Dualistic Mechanism of Action: Antagonist and Partial Agonist

The defining characteristic of GLP-2(3-33) is its ability to function as both a competitive antagonist and a partial agonist at the GLP-2R. This duality is concentration-dependent and has been demonstrated in both in vitro and in vivo models.

-

Competitive Antagonist: At lower physiological concentrations, or when co-administered with a full GLP-2R agonist, GLP-2(3-33) acts as a competitive antagonist. It binds to the GLP-2R without inducing a full conformational change necessary for robust downstream signaling, thereby blocking the binding and action of the full agonist, GLP-2(1-33). This antagonistic action has been shown to attenuate the intestinotrophic effects of exogenous GLP-2.

-

Partial Agonist: At higher concentrations, GLP-2(3-33) can elicit a submaximal response from the GLP-2R, demonstrating partial agonism. This intrinsic activity is significantly lower than that of GLP-2(1-33). For instance, in cells expressing the human GLP-2R, GLP-2(3-33) stimulated cAMP accumulation with an efficacy of only 15% compared to the full agonist.

This dual functionality allows GLP-2(3-33) to act as a physiological buffer, modulating the potent effects of GLP-2 and contributing to the homeostatic regulation of intestinal cell turnover.

Signaling Pathways Modulated by GLP-2(3-33)

The GLP-2R is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The antagonistic and partial agonistic actions of GLP-2(3-33) directly impact this initial signaling event.

The downstream effects of GLP-2R activation are largely indirect, as the receptor is not expressed on the proliferating intestinal crypt cells. Instead, GLP-2R is found on intestinal subepithelial myofibroblasts (ISEMFs), enteroendocrine cells, and enteric neurons. These cells, upon GLP-2R stimulation, release paracrine factors that mediate the effects on the intestinal epithelium.

Two major downstream pathways have been identified:

-

Insulin-like Growth Factor-1 (IGF-1) Pathway: GLP-2 stimulation of ISEMFs leads to the increased expression and secretion of IGF-1. IGF-1 then acts on its receptor (IGF-1R), which is present on intestinal epithelial cells, to promote proliferation and cell survival through the PI3K/Akt signaling cascade. The antagonistic action of GLP-2(3-33) can block this cascade by preventing the initial GLP-2-induced IGF-1 release.

-

ErbB Ligand Pathway: GLP-2 has been shown to rapidly induce the expression of several epidermal growth factor receptor (EGFR or ErbB1) ligands, such as amphiregulin, epiregulin, and heparin-binding EGF-like growth factor (HB-EGF). These ligands activate the ErbB receptor signaling network in crypt cells, which is crucial for the proliferative actions of GLP-2. Inhibition of ErbB signaling abrogates the intestinotrophic effects of GLP-2. It is therefore inferred that GLP-2(3-33), by antagonizing the GLP-2R, would also prevent the induction of these critical growth factors.

The interplay between these pathways is complex and may involve synergistic or additive effects in mediating the overall intestinal response to GLP-2 and its antagonist, GLP-2(3-33).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GLP-2(3-33).

Table 1: In Vitro Receptor Binding and Activity

| Parameter | GLP-2(1-33) | GLP-2(3-33) | Cell Line | Reference |

| Binding Affinity (as % of GLP-2(1-33)) | 100% | 7.5% | Cells with transfected human GLP-2R | |

| cAMP Accumulation Efficacy | 100% | 15% | Cells with transfected human GLP-2R | |

| cAMP Accumulation Potency (EC50) | ~0.58 nM | >100-fold lower than GLP-2(1-33) | Cells with transfected human GLP-2R |

Table 2: In Vivo Effects of GLP-2(3-33) on Intestinal Morphology in Mice

| Treatment Group | Small Intestine Weight Change | Large Intestine Weight Change | Villus Height Change | Crypt Depth Change | Reference |

| GLP-2(1-33) (5 µg, twice daily for 10 days) | Significant Increase | Significant Increase | Significant Increase | Not specified | |

| GLP-2(3-33) (25 µg, twice daily for 10 days) | Smaller, but significant increase | Smaller, but significant increase | Not specified | Not specified | |

| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Growth response smaller than GLP-2(1-33) alone | Growth response smaller than GLP-2(1-33) alone | Not specified | Not specified | |

| GLP-2(3-33) (30-60 ng/day for 4 weeks) in high-fat diet mice | Not specified | Not specified | Reduced increase caused by HFD | Not specified | |

| GLP-2(3-33) (30-60 ng/day for 4 weeks) in control mice | No significant change | No significant change | No significant change | No significant change |

Table 3: In Vivo Effects of GLP-2(3-33) on Intestinal Cell Dynamics in High-Fat Diet (HFD) Fed Mice

| Treatment Group (in HFD mice) | Change in Cell Number per Villus | Change in Ki67-positive Cells per Crypt (Proliferation) | Change in Caspase-3-positive Cells (Apoptosis) | Reference |

| GLP-2(3-33) (30-60 ng/day for 4 weeks) | Reduced the increase caused by HFD | Reduced the increase caused by HFD | Increased |

Mandatory Visualizations

Signaling Pathways

Caption: GLP-2R signaling pathway and the action of GLP-2(3-33).

Experimental Workflow

References

GLP-2(3-33): A Partial Agonist at the GLP-2 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GLP-2(3-33), the primary metabolite of Glucagon-Like Peptide-2 (GLP-2), and its interaction with the GLP-2 receptor (GLP-2R). GLP-2(3-33) is characterized as a partial agonist with competitive antagonistic properties, a feature of significant interest in the fields of gastroenterology and drug development. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular and cellular mechanisms.

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient ingestion. It is a potent intestinotrophic factor, promoting intestinal growth and enhancing nutrient absorption by stimulating crypt cell proliferation and inhibiting apoptosis.[1][2][3] The therapeutic potential of GLP-2 has been realized with the development of analogs like teduglutide for short bowel syndrome.[4][5] However, native GLP-2 has a very short half-life in plasma, largely due to rapid cleavage by the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV removes the N-terminal dipeptide (His-Ala), generating the truncated metabolite GLP-2(3-33). Understanding the biological activity of this metabolite is crucial for comprehending the overall physiological effects of endogenous GLP-2 and for the development of long-acting GLP-2 analogs.

This guide focuses on the characterization of GLP-2(3-33) as a partial agonist of the GLP-2 receptor. A partial agonist is a ligand that binds to a receptor but elicits a response that is lower than that of a full agonist. At high concentrations, a partial agonist can also act as a competitive antagonist, displacing the full agonist from the receptor and thereby reducing the maximal response.

Quantitative Analysis: GLP-2 vs. GLP-2(3-33)

The interaction of GLP-2(3-33) with the GLP-2 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key comparative data between the full agonist, GLP-2(1-33), and its metabolite, GLP-2(3-33).

Table 1: Receptor Binding Affinity

| Ligand | Receptor | IC50 | Relative Binding Affinity | Reference |

| GLP-2(1-33) | Human GLP-2R | 3.1 nM | 100% | |

| GLP-2(3-33) | Human GLP-2R | 41 nM | 7.5% |

Table 2: In Vitro Functional Activity (cAMP Accumulation)

| Ligand | Parameter | Value | Comparison to GLP-2(1-33) | Reference |

| GLP-2(1-33) | Efficacy | 100% | - | |

| GLP-2(3-33) | Efficacy | 15% | Lower | |

| GLP-2(1-33) | Potency (EC50) | ~0.58 nM | - | |

| GLP-2(3-33) | Potency (EC50) | >100-fold lower | Lower |

Table 3: In Vivo Intestinotrophic Effects in Mice (10-day treatment)

| Treatment Group | Small Intestine Growth | Large Intestine Growth | Reference |

| GLP-2(1-33) (5 µg, twice daily) | Significant increase | Significant increase | |

| GLP-2(3-33) (25 µg, twice daily) | Significant, but smaller increase | Significant, but smaller increase | |

| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Response smaller than GLP-2(1-33) alone | Not specified |

Signaling Pathways and Mechanism of Action

The GLP-2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the proliferative and anti-apoptotic effects of GLP-2 in the intestine. Other signaling pathways, including the PI3K-Akt pathway, may also be involved.

The partial agonism of GLP-2(3-33) can be understood by its reduced ability to induce the conformational change in the GLP-2R necessary for maximal G-protein activation and cAMP production, despite its ability to bind to the receptor.

The competitive antagonism of GLP-2(3-33) is observed when it is co-administered with GLP-2(1-33). By occupying the receptor binding site, GLP-2(3-33) prevents the full agonist from binding, leading to a net decrease in the overall cellular response compared to GLP-2(1-33) alone.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GLP-2 receptor ligands. The following sections outline the key experimental protocols cited in the literature.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for the GLP-2 receptor.

-

Cell Line: A stable cell line expressing the human GLP-2 receptor is typically used, for example, baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells.

-

Radioligand: A radiolabeled version of GLP-2, such as [125I]-GLP-2, is used as a tracer.

-

Procedure:

-

Cells expressing the GLP-2R are harvested and cell membranes are prepared.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., GLP-2(1-33) or GLP-2(3-33)).

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in GLP-2R signaling.

-

Cell Line: Cells stably expressing the GLP-2 receptor are used.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of the test ligand (e.g., GLP-2(1-33) or GLP-2(3-33)) for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the ligand. The EC50 (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximal response) are calculated.

In Vivo Intestinal Growth Studies

These studies assess the biological effect of GLP-2 analogs on intestinal morphology in animal models.

-

Animal Model: Mice are commonly used.

-

Procedure:

-

Animals are divided into treatment groups (e.g., vehicle control, GLP-2(1-33), GLP-2(3-33), combination).

-

The peptides are administered, typically via subcutaneous injection, for a specified duration (e.g., 10 days).

-

At the end of the treatment period, the animals are euthanized, and the small and large intestines are collected.

-

The weight and length of the intestines are measured.

-

Tissue sections are prepared for histological analysis to measure parameters such as villus height and crypt depth.

-

Cell proliferation can be assessed by immunohistochemical staining for markers like Ki67 or PCNA.

-

-

Data Analysis: The measured parameters are compared between the different treatment groups using appropriate statistical tests.

Conclusion

The truncated metabolite of GLP-2, GLP-2(3-33), acts as a low-affinity partial agonist at the GLP-2 receptor. It exhibits significantly lower potency and efficacy in stimulating cAMP accumulation compared to the native GLP-2(1-33). In vivo, while GLP-2(3-33) can induce a modest intestinotrophic effect, at high concentrations, it competitively antagonizes the more potent effects of GLP-2(1-33). This dual activity is a critical consideration for the development of GLP-2-based therapeutics and for understanding the physiological regulation of intestinal growth. The experimental protocols detailed in this guide provide a framework for the continued investigation of GLP-2 receptor pharmacology and the development of novel ligands with tailored agonist or antagonist profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news-medical.net [news-medical.net]

- 5. Glucagonlike Peptide 2 Analogue Teduglutide: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

GLP-2(3-33) Signaling in Enterocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways of Glucagon-Like Peptide-2 (3-33) (GLP-2(3-33)) in enterocytes. GLP-2(3-33) is the primary metabolite of GLP-2, generated via cleavage by dipeptidyl peptidase IV (DPP-IV). It acts as a weak partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R), making it a crucial tool for studying GLP-2 physiology and a potential therapeutic agent. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways.

Core Concepts: Dual Role of GLP-2(3-33)

GLP-2(3-33) exhibits a dual functionality at the GLP-2 receptor. While it can weakly activate the receptor, its primary role in experimental settings is as a competitive antagonist, where it blocks the binding and subsequent signaling of the full agonist, GLP-2.[1][2][3] This antagonistic property allows for the elucidation of the physiological functions of endogenous GLP-2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GLP-2(3-33) interaction with the GLP-2 receptor in various in vitro systems.

Table 1: Binding Affinity of GLP-2 Peptides to the GLP-2 Receptor

| Ligand | IC50 (nM) | Relative Binding Affinity (%) | Cell Line | Reference |

| GLP-2 (1-33) | 3.1 | 100 | Transfected cells | [4] |

| GLP-2 (3-33) | 41 | 7.5 | Transfected cells | [4] |

Table 2: Partial Agonist and Antagonist Activity of GLP-2(3-33)

| Parameter | Value | Description | Cell Line | Reference |

| EC50 (cAMP) | 5.8 nM | Concentration for half-maximal stimulation of cAMP | GLP-2R expressing cells | |

| Efficacy (cAMP) | ~15% | Maximal cAMP stimulation relative to GLP-2 (1-33) | Transfected human GLP-2R cells | |

| Antagonism | Competitive | Shifts GLP-2 dose-response curve to the right | Transfected human GLP-2R cells |

Signaling Pathways

GLP-2 receptor activation, and its modulation by GLP-2(3-33), primarily involves two major downstream signaling cascades in enterocytes: the cAMP/PKA pathway and the PI3K/Akt/mTOR pathway, which in turn can activate the MAPK/ERK pathway.

cAMP/PKA Pathway

The canonical signaling pathway for the GLP-2R is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). GLP-2(3-33) is a weak partial agonist of this pathway.

PI3K/Akt and MAPK/ERK Pathways

GLP-2 has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. The proliferative effects of GLP-2 in Caco-2 cells are inhibited by PI3K and MEK inhibitors. GLP-2 stimulation leads to the phosphorylation of Akt and ERK1/2.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Binding Assay

This protocol is designed to determine the binding affinity (IC50) of GLP-2(3-33) for the GLP-2 receptor.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human GLP-2R in appropriate media.

-

Assay Preparation: Seed cells in a 96-well plate.

-

Ligand Preparation: Prepare serial dilutions of unlabeled GLP-2(1-33) and GLP-2(3-33). Prepare a solution of radiolabeled GLP-2 (e.g., [125I]GLP-2).

-

Binding Reaction: To each well, add the radiolabeled GLP-2 and varying concentrations of the unlabeled competitor peptides.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This protocol measures the ability of GLP-2(3-33) to stimulate cAMP production (agonist activity) and to inhibit GLP-2-stimulated cAMP production (antagonist activity).

Methodology:

-

Cell Culture: Use COS-7 or HEK293 cells transiently or stably expressing the human GLP-2R.

-

Assay Setup: Plate the cells in a 96-well plate and allow them to adhere.

-

Stimulation:

-

Agonist Mode: Treat cells with increasing concentrations of GLP-2(3-33) for 30 minutes in the presence of a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX).

-

Antagonist Mode (Schild Analysis): Pre-incubate cells with increasing concentrations of GLP-2(3-33) for a short period, then stimulate with a range of GLP-2(1-33) concentrations.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a suitable method, such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (HTRF) assay.

-

Data Analysis:

-

Agonist Mode: Plot cAMP concentration against the log concentration of GLP-2(3-33) to determine the EC50 and Emax.

-

Antagonist Mode: Plot the dose-response curves of GLP-2(1-33) in the presence of different concentrations of GLP-2(3-33). A rightward shift in the EC50 of GLP-2(1-33) indicates competitive antagonism. Perform a Schild plot analysis to determine the pA2 value.

-

Western Blot for ERK1/2 and Akt Phosphorylation

This protocol assesses the effect of GLP-2 and GLP-2(3-33) on the phosphorylation of key downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Culture Caco-2 or other suitable intestinal cell lines. Serum-starve the cells before treating them with GLP-2(1-33), GLP-2(3-33), or a combination for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membranes with antibodies for total ERK1/2 and total Akt to normalize for protein loading. Quantify the band intensities to determine the relative levels of phosphorylation.

Conclusion

GLP-2(3-33) is an invaluable tool for investigating the physiological roles of GLP-2 in the intestine. Its well-characterized properties as a weak partial agonist and competitive antagonist of the GLP-2 receptor allow for precise modulation of GLP-2R signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of gastroenterology and drug development. A thorough understanding of GLP-2(3-33) and its interactions with the GLP-2R is essential for advancing our knowledge of intestinal health and disease.

References

Endogenous GLP-2(3-33): A Deep Dive into its Role in Gut Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone, primarily secreted by intestinal L-cells in response to nutrient intake, and is a well-established intestinotrophic factor.[1][2][3] It plays a crucial role in regulating intestinal growth, function, and integrity. However, the native form, GLP-2(1-33), has a very short half-life of about seven minutes in humans due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[2][4] This enzymatic cleavage removes the N-terminal two amino acids, histidine and alanine, resulting in the formation of GLP-2(3-33), the primary circulating metabolite of GLP-2. While initially considered inactive, a growing body of evidence reveals that GLP-2(3-33) possesses its own distinct biological activities and plays a significant, albeit complex, role in gut homeostasis. This technical guide provides an in-depth analysis of the endogenous functions of GLP-2(3-33), its interaction with the GLP-2 receptor, and its implications for intestinal health and disease.

The Dual Nature of GLP-2(3-33): Partial Agonist and Competitive Antagonist

A central aspect of GLP-2(3-33) physiology is its dualistic interaction with the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. GLP-2(3-33) acts as a partial agonist , meaning it can bind to and activate the GLP-2R, but with significantly lower efficacy compared to the full agonist, GLP-2(1-33). In vitro studies have shown that GLP-2(3-33) stimulates cAMP accumulation, a key downstream signaling molecule of GLP-2R activation, but to a much lesser extent than GLP-2(1-33).

Simultaneously, at higher concentrations, GLP-2(3-33) functions as a competitive antagonist , binding to the GLP-2R and blocking the more potent effects of GLP-2(1-33). This competitive antagonism has been demonstrated in studies where co-administration of GLP-2(3-33) with GLP-2(1-33) resulted in a diminished intestinotrophic response compared to GLP-2(1-33) alone. The balance between its partial agonistic and antagonistic properties is a critical determinant of its overall physiological effect.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction and effects of GLP-2(3-33).

Table 1: Receptor Binding and In Vitro Activity

| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference |

| Receptor Binding Affinity (IC50) | 3.1 nM | 41 nM | |

| Relative Binding Affinity | 100% | 7.5% | |

| cAMP Accumulation Efficacy | 100% | 15% | |

| cAMP Accumulation Potency (EC50) | ~5.8 nM (for GLP-2R) | >150-fold lower than GLP-2(1-33) |

Table 2: In Vivo Effects on Intestinal Growth in Mice

| Treatment Group (10 days, twice daily) | Small Intestine Weight Change | Large Intestine Weight Change | Reference |

| 5 µg GLP-2(1-33) | Significant Increase | Significant Increase | |

| 25 µg GLP-2(3-33) | Significant Increase (smaller than GLP-2(1-33)) | Significant Increase (smaller than GLP-2(1-33)) | |

| 5 µg GLP-2(1-33) + 500 µg GLP-2(3-33) | Smaller increase than 5 µg GLP-2(1-33) alone | Smaller increase than 5 µg GLP-2(1-33) alone |

Table 3: Effects on Intestinal Morphology in High-Fat Diet (HFD) Fed Mice (4 weeks)

| Treatment Group | Crypt-Villus Height Change | Cell Number per Villus Change | Reference |

| HFD + GLP-2(3-33) (30-60 ng/day) | Reduced increase compared to HFD alone | Reduced increase compared to HFD alone | |

| Standard Diet + GLP-2(3-33) (30-60 ng/day) | No significant change | No significant change |

Signaling Pathways and Experimental Workflows

GLP-2(1-33) and GLP-2(3-33) Signaling Pathway

The binding of GLP-2(1-33) to its receptor (GLP-2R) primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade is believed to mediate many of the intestinotrophic effects of GLP-2. GLP-2(3-33) also binds to the GLP-2R and can weakly activate this pathway. However, its primary role in a physiological context with circulating GLP-2(1-33) is often competitive inhibition.

Caption: GLP-2(1-33) and GLP-2(3-33) signaling cascade.

Experimental Workflow: In Vivo Intestinal Growth Study

The following diagram illustrates a typical experimental workflow to assess the in vivo effects of GLP-2(3-33) on intestinal growth in a mouse model.

References

GLP-2(3-33) and its effects on intestinal cell proliferation and apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-2 (GLP-2) is a potent intestinotrophic hormone that plays a crucial role in maintaining intestinal health by stimulating cell proliferation and inhibiting apoptosis. Its primary metabolite, GLP-2(3-33), generated through the enzymatic cleavage by dipeptidyl peptidase-4 (DPP-4), acts as a partial agonist and competitive antagonist at the GLP-2 receptor (GLP-2R).[1][2] This dual activity positions GLP-2(3-33) as a key molecule in the physiological regulation of intestinal mucosal growth and a subject of significant interest in the development of therapeutics for intestinal disorders. This guide provides a comprehensive overview of the effects of GLP-2(3-33) on intestinal cell proliferation and apoptosis, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to GLP-2 and GLP-2(3-33)

GLP-2, a 33-amino acid peptide, is secreted by enteroendocrine L-cells in response to nutrient intake.[1][3] It exerts its intestinotrophic effects by binding to the GLP-2R, a G protein-coupled receptor found on various intestinal cells, though notably not directly on the proliferating crypt epithelial cells.[4] The actions of GLP-2 are therefore mediated through a complex network of indirect signaling.

The native form of GLP-2 has a short half-life of approximately 7 minutes in humans due to rapid cleavage by DPP-4, which removes the N-terminal two amino acids to produce GLP-2(3-33). This metabolite has a lower binding affinity for the GLP-2R and acts as a partial agonist with competitive antagonistic properties. At lower physiological concentrations, it primarily functions as an antagonist, while at higher doses, it can exhibit weak agonistic effects. The development of DPP-4-resistant GLP-2 analogs, such as teduglutide, which has a substitution at the second amino acid position, has led to a longer half-life and enhanced therapeutic potential.

Mechanism of Action of GLP-2(3-33)

GLP-2(3-33) modulates intestinal cell homeostasis by competitively inhibiting the binding of the full-length, active GLP-2 to its receptor. This antagonism attenuates the downstream signaling cascades that promote cell proliferation and survival.

GLP-2 Receptor Signaling

The binding of GLP-2 to its receptor primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). However, the proliferative and anti-apoptotic effects of GLP-2 are not solely dependent on the PKA pathway. Other significant signaling pathways implicated in GLP-2 action include:

-

PI3K/Akt Pathway: GLP-2 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and inhibition of apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also involved in mediating the proliferative effects of GLP-2.

-

IGF-1 and ErbB Signaling: A significant portion of GLP-2's intestinotrophic effects are mediated indirectly through the release of growth factors such as Insulin-like Growth Factor-1 (IGF-1) and ErbB ligands from intestinal subepithelial myofibroblasts. These factors then act on their respective receptors on intestinal epithelial cells to stimulate proliferation.

By competitively binding to the GLP-2R, GLP-2(3-33) dampens the activation of these critical signaling pathways, thereby influencing the balance between cell proliferation and apoptosis.

Figure 1: Simplified GLP-2 receptor signaling pathway and the antagonistic action of GLP-2(3-33).

Effects on Intestinal Cell Proliferation

GLP-2 is a well-established stimulator of intestinal crypt cell proliferation. Conversely, administration of GLP-2(3-33) has been shown to antagonize this effect, leading to a reduction in intestinal growth.

Quantitative Data on Proliferation

The following table summarizes key findings from studies investigating the impact of GLP-2(3-33) on intestinal cell proliferation.

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Small Intestinal Weight | Mice | GLP-2(3-33) co-administered with GLP-2 | Reduced the growth-promoting effect of GLP-2. | |

| Crypt-Villus Height | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the adaptive increase in crypt-villus height. | |

| Crypt Cell Proliferation | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the restoration of normal crypt-cell proliferation. | |

| Number of Ki67-positive cells | DIO Mice | Chronic GLP-2(3-33) (30-60 ng) | Significantly reduced the number of Ki67-positive cells in the duodenum and jejunum. | |

| cAMP Accumulation | Cells expressing human GLP-2R | GLP-2(3-33) | Stimulated cAMP with an efficacy of 15% compared to GLP-2(1-33). |

Effects on Intestinal Cell Apoptosis

In addition to promoting proliferation, GLP-2 exerts a protective effect on the intestinal epithelium by inhibiting apoptosis. The antagonistic action of GLP-2(3-33) can therefore lead to an increase in programmed cell death in the intestine.

Quantitative Data on Apoptosis

The following table summarizes key findings from studies investigating the impact of GLP-2(3-33) on intestinal cell apoptosis.

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Intestinal Epithelial Cell Apoptosis | Mice | 24-hour administration of GLP-2(3-33) | Associated with increased intestinal epithelial cell apoptosis. | |

| Villus Apoptosis | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the reduction in villus apoptosis seen with re-feeding. | |

| Percent of caspase-3-positive cells | DIO Mice | Chronic GLP-2(3-33) (30-60 ng) | Increased the percentage of caspase-3-positive cells in the duodenum and jejunum. |

Experimental Protocols

The investigation of GLP-2(3-33)'s effects on intestinal cell proliferation and apoptosis relies on a variety of well-established experimental techniques.

In Vivo Studies

Figure 2: General experimental workflow for in vivo studies of GLP-2(3-33) effects.

A typical in vivo protocol involves:

-

Animal Model: C57BL/6 mice are commonly used.

-

Acclimatization: Animals are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum for a period of acclimatization.

-

Treatment Groups: Animals are randomly assigned to treatment groups, which may include a vehicle control (e.g., PBS), GLP-2, GLP-2(3-33), and a combination of GLP-2 and GLP-2(3-33).

-

Administration: Peptides are typically administered via subcutaneous or intraperitoneal injection once or twice daily for a specified duration (e.g., 10 days to 4 weeks).

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and sections of the small and large intestine are collected.

-

Tissue Processing: Intestinal segments are fixed in formalin, processed, and embedded in paraffin for histological analysis.

In Vitro Studies

In vitro experiments often utilize cell lines expressing the GLP-2R to investigate direct cellular responses and signaling pathways.

A typical in vitro protocol involves:

-

Cell Culture: Baby hamster kidney (BHK) cells or other suitable cell lines are transfected to express the human or rat GLP-2 receptor.

-

Treatment: Cells are treated with varying concentrations of GLP-2 and GLP-2(3-33).

-

Assays:

-

cAMP Assay: Intracellular cAMP levels are measured to assess receptor activation.

-

Proliferation Assays: Cell proliferation can be quantified using methods like [3H]-thymidine incorporation or CCK-8 assays.

-

Binding Assays: Radioligand binding assays are used to determine the binding affinity of GLP-2 and GLP-2(3-33) to the GLP-2R.

-

Proliferation Assays

-

Ki67 Immunohistochemistry:

-

Paraffin-embedded intestinal sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer.

-

Sections are incubated with a primary antibody against Ki67, a nuclear protein associated with cell proliferation.

-

A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied.

-

The signal is visualized with a chromogen (e.g., DAB), and sections are counterstained with hematoxylin.

-

The number of Ki67-positive cells per crypt is quantified.

-

-

BrdU Labeling:

-

Animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, which is incorporated into the DNA of proliferating cells during the S-phase.

-

Intestinal tissue is collected and processed for immunohistochemistry.

-

Sections are treated to denature the DNA and expose the incorporated BrdU.

-

A primary antibody against BrdU is used for detection, followed by a labeled secondary antibody and chromogen.

-

Apoptosis Assays

-

TUNEL Assay:

-

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Paraffin-embedded sections are deparaffinized and rehydrated.

-

Sections are incubated with terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, which are incorporated into the 3'-hydroxyl ends of fragmented DNA.

-

The label is detected using either a fluorescent or chromogenic substrate.

-

Apoptotic cells are identified by their stained nuclei.

-

-

Cleaved Caspase-3 Immunohistochemistry:

-

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage indicates activation of apoptosis.

-

The protocol is similar to standard immunohistochemistry, using a primary antibody specific for the cleaved (active) form of caspase-3.

-

The number of positively stained cells in the crypt-villus axis is quantified.

-

Figure 3: Logical relationship between common assays and their biological basis.

Conclusion

GLP-2(3-33) is a physiologically important modulator of intestinal cell turnover. As a partial agonist and competitive antagonist of the GLP-2 receptor, it plays a critical role in tempering the potent intestinotrophic effects of GLP-2. Understanding the intricate balance between GLP-2 and GLP-2(3-33) and their downstream signaling pathways is essential for the development of novel therapeutic strategies for a range of gastrointestinal diseases, including short bowel syndrome and inflammatory bowel disease. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this complex and promising area of gut biology.

References

Investigating the Antagonistic Properties of GLP-2(3-33): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, promoting intestinal growth and function. Its rapid degradation by dipeptidyl peptidase-IV (DPP-IV) to GLP-2(3-33) has led to significant interest in the biological activity of this major metabolite. This technical guide provides an in-depth analysis of the antagonistic properties of GLP-2(3-33) at the GLP-2 receptor (GLP-2R). It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows. Evidence from in vitro and in vivo studies demonstrates that GLP-2(3-33) acts as a partial agonist and a competitive antagonist of the GLP-2 receptor, modulating the trophic effects of the parent peptide. This guide is intended to serve as a comprehensive resource for researchers investigating the GLP-2 system and developing novel GLP-2 receptor modulators.

Introduction

Glucagon-like peptide-2 (GLP-2), derived from the proglucagon gene, is a key regulator of intestinal mucosal growth and function.[1] Its therapeutic potential for conditions such as short bowel syndrome is well-recognized. However, native GLP-2 is rapidly cleaved by DPP-IV, yielding the N-terminally truncated metabolite GLP-2(3-33).[2][3] Understanding the interaction of this metabolite with the GLP-2 receptor is crucial for elucidating the physiological regulation of the GLP-2 axis and for the development of long-acting GLP-2 analogues.

This document details the antagonistic properties of GLP-2(3-33), a peptide that exhibits a dual role as a low-potency partial agonist and a competitive antagonist at the GLP-2 receptor.[4][5] We will explore its binding affinity, its impact on downstream signaling pathways, and its effects on intestinal cell proliferation and growth.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of GLP-2(3-33) with the GLP-2 receptor, comparing its activity to the full agonist, GLP-2(1-33).

Table 1: In Vitro Receptor Binding and Functional Activity of GLP-2(3-33)

| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference(s) |

| Binding Affinity (IC50) | 3.1 nM | 41 nM | |

| Relative Binding Affinity | 100% | 7.5% | |

| cAMP Accumulation (EC50) | ~0.2 nM | ~5.8 nM | |

| cAMP Accumulation Efficacy | 100% | ~11-15% |

Table 2: In Vivo Effects of GLP-2(3-33) on Intestinal Growth in Mice

| Treatment Group (10 days) | Change in Small Intestine Weight | Change in Large Intestine Weight | Reference(s) |

| GLP-2(1-33) (5 µg) | Significant Increase | Significant Increase | |

| GLP-2(3-33) (25 µg) | Smaller, but significant increase | Smaller, but significant increase | |

| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Reduced growth compared to GLP-2(1-33) alone | Reduced growth compared to GLP-2(1-33) alone |

Signaling Pathways

GLP-2 receptor activation triggers intracellular signaling cascades that mediate its biological effects. GLP-2(3-33) can partially activate or competitively inhibit these pathways.

Canonical Gαs-cAMP-PKA Signaling Pathway

The primary signaling pathway for the GLP-2 receptor involves the coupling to a Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression related to cell proliferation and survival.

References

- 1. Induction of intestinal epithelial proliferation by glucagon-like peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of GLP-2(3-33) with GLP-2 Receptor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Glucagon-Like Peptide-2(3-33) (GLP-2(3-33)) and the Glucagon-Like Peptide-2 Receptor (GLP-2R). It delves into the molecular pharmacology of GLP-2(3-33), detailing its binding characteristics, its dualistic nature as a partial agonist and antagonist, and its impact on downstream signaling pathways. This document synthesizes key quantitative data, provides detailed experimental protocols for studying this interaction, and utilizes visualizations to elucidate complex biological processes.

Introduction: GLP-2 and its Metabolite, GLP-2(3-33)

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted from intestinal L-cells in response to nutrient ingestion[1]. It plays a crucial role in regulating intestinal growth and function, promoting crypt cell proliferation and inhibiting apoptosis[1][2]. The biological activity of GLP-2 is terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal His-Ala dipeptide, yielding the truncated metabolite GLP-2(3-33)[2][3]. While initially considered inactive, GLP-2(3-33) has been shown to interact with the GLP-2 receptor and modulate its activity.

The Dualistic Nature of GLP-2(3-33): A Partial Agonist and Competitive Antagonist

GLP-2(3-33) exhibits a complex pharmacological profile, acting as a partial agonist with weak intrinsic activity and a competitive antagonist at the GLP-2 receptor. At high concentrations, it can competitively inhibit the binding and action of the full agonist, GLP-2(1-33).

Binding Affinity and Potency

GLP-2(3-33) binds to the GLP-2 receptor with a significantly lower affinity compared to the native GLP-2(1-33). This reduced affinity is a key determinant of its pharmacological properties.

Table 1: Binding Affinity of GLP-2 Peptides to the GLP-2 Receptor

| Ligand | IC50 (nM) | Relative Binding Affinity (%) | Ki (nM) | Source |

| GLP-2(1-33) | 3.1 | 100 | 0.06 (high-affinity), 259 (low-affinity) | |

| GLP-2(3-33) | 41 | 7.5 | 6.5 - 871 |

Functional Activity: cAMP Accumulation

The GLP-2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). GLP-2(3-33) acts as a partial agonist in stimulating cAMP accumulation, with a much lower efficacy and potency than GLP-2(1-33).

Table 2: Functional Potency and Efficacy of GLP-2 Peptides on cAMP Accumulation

| Ligand | EC50 (nM) | Efficacy (% of GLP-2(1-33)) | Source |

| GLP-2(1-33) | 0.58 | 100 | |

| GLP-2(3-33) | >100 | 15 |

GLP-2 Receptor Signaling Pathways

The binding of an agonist to the GLP-2R initiates a cascade of intracellular signaling events. While the Gαs-cAMP-PKA pathway is the canonical signaling route, evidence suggests the involvement of other pathways, including those mediated by Gαi/o and leading to the activation of the ERK1/2 MAP kinase pathway.

Caption: GLP-2R signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the GLP-2(3-33) and GLP-2R interaction.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of GLP-2(3-33) for the GLP-2R.

Caption: Radioligand binding assay workflow.

Detailed Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human GLP-2R in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Membrane Preparation:

-

Wash confluent cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [¹²⁵I]-GLP-2 to a final concentration of ~50 pM), and 50 µL of competing ligand (GLP-2(1-33) or GLP-2(3-33) at concentrations ranging from 10⁻¹² to 10⁻⁶ M).

-

Add 50 µL of the membrane preparation (e.g., 10-20 µg of protein).

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Filtration: Rapidly filter the incubation mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the effect of GLP-2(3-33) on intracellular cAMP levels.

Caption: cAMP accumulation assay workflow.

Detailed Methodology:

-

Cell Seeding: Seed Baby Hamster Kidney (BHK) cells stably expressing the human GLP-2R into a 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.

-

Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.

-

Pre-incubation: Aspirate the medium and add 100 µL of stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to each well. Incubate for 20 minutes at 37°C.

-

Stimulation: Add 50 µL of GLP-2(1-33) or GLP-2(3-33) at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) to the wells. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

ERK1/2 Phosphorylation Western Blot

This protocol details the detection of ERK1/2 phosphorylation in response to GLP-2R activation.

Caption: ERK1/2 phosphorylation Western blot workflow.

Detailed Methodology:

-

Cell Culture and Starvation: Seed HeLa cells transiently or stably expressing the GLP-2R in 6-well plates. Once confluent, serum-starve the cells overnight.

-

Stimulation: Treat the cells with GLP-2(1-33) or GLP-2(3-33) at the desired concentrations for a short time course (e.g., 0, 2, 5, 10, 15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

GLP-2(3-33) is a biologically active metabolite of GLP-2 that exhibits a dualistic interaction with the GLP-2 receptor, acting as a low-potency partial agonist and a competitive antagonist. Its reduced binding affinity and efficacy in stimulating downstream signaling pathways, such as cAMP production, are key to its pharmacological profile. Understanding the nuances of this interaction is crucial for the development of novel therapeutics targeting the GLP-2 system for various gastrointestinal disorders. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex interplay between GLP-2(3-33) and its receptor.

References

A Technical Guide to the In Vivo Pharmacokinetics and Plasma Half-Life of GLP-2(3-33)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacokinetics and plasma half-life of Glucagon-Like Peptide-2(3-33) [GLP-2(3-33)], the primary metabolite of the intestinotrophic hormone GLP-2. Understanding the metabolic fate and persistence of this peptide is critical for the development of GLP-2 receptor agonists and for elucidating the physiological roles of endogenous GLP-2. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes core concepts through signaling and workflow diagrams.

Core Concepts: Metabolism and Activity of GLP-2

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient ingestion.[1][2] It is a key regulator of intestinal growth and function, promoting crypt cell proliferation and enhancing nutrient absorption.[3][4] However, the therapeutic potential of native GLP-2 is limited by its rapid inactivation in vivo.[5]

The primary metabolic pathway for GLP-2(1-33) is the enzymatic cleavage of its first two N-terminal amino acids by dipeptidyl peptidase IV (DPP-IV). This process yields the truncated metabolite, GLP-2(3-33). This metabolite is not merely an inactive degradation product; it interacts with the GLP-2 receptor as a partial agonist with competitive antagonistic properties.

Caption: Enzymatic conversion of GLP-2(1-33) to GLP-2(3-33) by DPP-IV.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of GLP-2(3-33) has been characterized in humans, revealing a significantly longer plasma half-life compared to its parent peptide, GLP-2(1-33). This extended persistence is a key factor in its physiological and potential pharmacological effects.

Table 1: Pharmacokinetic Parameters of GLP-2 Peptides in Humans

| Parameter | GLP-2(1-33) (Intact) | GLP-2(3-33) (Metabolite) | Data Source |

| Elimination Half-Life (t½) | 7.2 ± 2.0 min | 27.4 ± 5.4 min | |

| Metabolic Clearance Rate (MCR) | 6.8 ± 0.6 mL/kg·min | 1.9 ± 0.3 mL/kg·min | |

| Apparent Volume of Distribution (Vdapp) | 66.7 ± 15.1 mL/kg | Not directly calculated; assumed to be similar to GLP-2(1-33) for MCR calculation. |

Data are presented as mean ± SEM, derived from studies involving intravenous infusion in healthy human volunteers.

Table 2: In Vitro Degradation Half-Life of GLP-2(1-33)

| Medium | Half-Life (t½) | Data Source |

| Human Plasma | 8.0 ± 1.5 hours | |

| Human Blood | 3.3 ± 0.3 hours |

These in vitro data demonstrate the relatively slow degradation of GLP-2(1-33) in collected blood/plasma, with DPP-IV activity present both solubly in plasma and on blood cells.

Experimental Protocols

The following sections detail the methodologies used in key in vivo studies to determine the pharmacokinetic parameters of GLP-2(3-33).

Human Pharmacokinetic Study Protocol

This protocol is based on the study by Hartmann et al., which investigated GLP-2 metabolism in healthy human volunteers.

-

Study Population: The study involved healthy adult volunteers.

-

Experimental Arms:

-

Intravenous (IV) Infusion: Synthetic human GLP-2(1-33) was infused at a constant rate of 0.8 pmol/kg·min.

-

Subcutaneous (SC) Bolus Injection: A single dose of 400 µg of GLP-2(1-33) was administered.

-

In Vitro Incubation: GLP-2(1-33) was incubated in human plasma and whole blood at a concentration of 1000 pmol/L.

-

-

Blood Sampling: Venous blood samples were collected at multiple time points before, during, and after peptide administration to characterize the concentration-time profile.

-

Analytical Methods:

-

Radioimmunoassay (RIA): Two different RIAs were employed to distinguish between the intact peptide and its metabolite.

-

N-terminal specific RIA: This assay used an antiserum (code no. 92160) that exclusively measures GLP-2 with an intact N-terminus, i.e., GLP-2(1-33).

-

Side-viewing RIA: This assay utilized a C-terminally directed antiserum that measures total GLP-2 immunoreactivity, including both GLP-2(1-33) and N-terminally degraded forms like GLP-2(3-33). The concentration of GLP-2(3-33) was calculated as the difference between total GLP-2 and intact GLP-2 concentrations.

-

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC was used to separate and identify the immunoreactive components in plasma extracts, confirming that GLP-2(3-33) was the sole degradation product.

-

-

Pharmacokinetic Calculations:

-

Elimination Half-Life (t½): Calculated after logarithmic transformation of the plasma concentration data obtained after stopping the IV infusion.

-

Metabolic Clearance Rate (MCR):

-

For GLP-2(1-33), MCR was calculated as: Infusion Rate / Plasma Concentration Increment.

-

For GLP-2(3-33), MCR was calculated as: Vdapp × k, where k = ln(2) / t½. The apparent volume of distribution (Vdapp) was assumed to be the same as that of GLP-2(1-33).

-

-

References

- 1. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GLP-2(3-33) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone that plays a crucial role in intestinal growth and function. It stimulates mucosal cell proliferation, enhances nutrient absorption, and maintains the integrity of the intestinal barrier.[1][2] The primary degradation product of GLP-2, GLP-2(3-33), is formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-4 (DPP-IV).[2][3] GLP-2(3-33) has been characterized as a partial agonist and a competitive antagonist of the GLP-2 receptor (GLP-2R).[4] This dual activity makes it a valuable tool for studying the physiological roles of endogenous GLP-2 and for investigating the therapeutic potential of modulating the GLP-2 signaling pathway.

These application notes provide detailed protocols for the in vivo administration of GLP-2(3-33) in mouse models to investigate its effects on intestinal morphology, cell dynamics, and its antagonistic properties against GLP-2.

Data Presentation

Table 1: Effects of GLP-2(3-33) Administration on Intestinal Morphology and Cell Dynamics in Mice on a High-Fat Diet (HFD)

| Parameter | Treatment Group | Duodenum | Jejunum | Reference |

| Crypt-Villus Height (µm) | HFD + Vehicle | 520 ± 20 | 580 ± 25 | |

| HFD + GLP-2(3-33) (30 ng/day) | 450 ± 18 | 500 ± 22 | ||

| HFD + GLP-2(3-33) (60 ng/day) | 430 ± 15 | 480 ± 20 | ||

| Number of Cells per Villus | HFD + Vehicle | 85 ± 4 | 95 ± 5 | |

| HFD + GLP-2(3-33) (30 ng/day) | 72 ± 3 | 80 ± 4 | ||

| HFD + GLP-2(3-33) (60 ng/day) | 70 ± 3 | 78 ± 4 | ||

| Ki67-Positive Cells per Crypt | HFD + Vehicle | 12 ± 1 | 14 ± 1.5 | |

| HFD + GLP-2(3-33) (30 ng/day) | 8 ± 0.8 | 9 ± 1 | ||

| HFD + GLP-2(3-33) (60 ng/day) | 7 ± 0.7 | 8 ± 0.9 | ||

| Caspase-3-Positive Cells (%) | HFD + Vehicle | 1.5 ± 0.2 | 1.8 ± 0.3 | |

| HFD + GLP-2(3-33) (30 ng/day) | 2.8 ± 0.4 | 3.2 ± 0.5 | ||

| HFD + GLP-2(3-33) (60 ng/day) | 3.1 ± 0.5 | 3.5 ± 0.6 |

*Data are presented as mean ± SEM. *P ≤ 0.05 compared to HFD + Vehicle.

Table 2: Antagonistic Effects of GLP-2(3-33) on GLP-2-Induced Intestinal Growth

| Treatment Group | Small Intestine Weight (g) | Large Intestine Weight (g) | Reference |

| GLP-2 (5 µg) | 0.25 ± 0.01 | 0.12 ± 0.005 | |

| GLP-2 (5 µg) + GLP-2(3-33) (100 µg) | 0.23 ± 0.01 | 0.11 ± 0.004 | |

| GLP-2 (5 µg) + GLP-2(3-33) (500 µg) | 0.21 ± 0.01 | 0.10 ± 0.005 | |

| GLP-2(3-33) (25 µg) | 0.20 ± 0.008 | 0.10 ± 0.004 |

*Data are presented as mean ± SEM. Treatments were administered twice daily for 10 days. *P < 0.05 compared to GLP-2 alone.

Experimental Protocols

Protocol 1: Investigating the Role of Endogenous GLP-2 in Intestinal Adaptation to a High-Fat Diet

This protocol is designed to assess the effect of antagonizing endogenous GLP-2 signaling on intestinal morphology and cell turnover in mice fed a high-fat diet (HFD).

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet

-

High-fat diet (e.g., 60% kcal from fat)

-

GLP-2(3-33) (peptide, research grade)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Insulin syringes (0.3 mL)

-

Animal balance

-

Calipers

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.

-

Diet Induction: Divide mice into two groups: one receiving a standard diet and the other a high-fat diet for 6 weeks to induce diet-induced obesity (DIO).

-

Treatment Administration:

-

After the 6-week diet period, further divide the HFD group into a vehicle control group and GLP-2(3-33) treatment groups.

-

Prepare a stock solution of GLP-2(3-33) in sterile PBS.

-

Administer GLP-2(3-33) (30 or 60 ng in 100 µL PBS) or vehicle (100 µL PBS) via intraperitoneal (i.p.) injection once daily for 4 weeks.

-

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect the small intestine and divide it into duodenum, jejunum, and ileum.

-

Fix tissue segments in 10% neutral buffered formalin for histological analysis.

-

Embed tissues in paraffin and cut 5 µm sections.

-

Perform Hematoxylin and Eosin (H&E) staining to measure crypt-villus height.

-

Perform immunohistochemistry for Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

-

Quantify the number of positive cells per crypt or villus-crypt unit.

-

Protocol 2: Assessing the Antagonistic Properties of GLP-2(3-33) Against Exogenous GLP-2

This protocol evaluates the ability of GLP-2(3-33) to inhibit the intestinotrophic effects of exogenously administered GLP-2.

Materials:

-

Female NMRI mice (8 weeks old)

-

GLP-2 (human, research grade)

-

GLP-2(3-33) (peptide, research grade)

-

Sterile Saline (0.9% NaCl)

-

Insulin syringes (0.3 mL)

-

Animal balance

Procedure:

-

Animal Grouping: Allocate mice into the following treatment groups (n=8-10 per group):

-

Vehicle (Saline)

-

GLP-2 (5 µg)

-

GLP-2(3-33) (e.g., 25 µg)

-

GLP-2 (5 µg) + GLP-2(3-33) (100 µg)

-

GLP-2 (5 µg) + GLP-2(3-33) (500 µg)

-

-

Peptide Preparation: Dissolve GLP-2 and GLP-2(3-33) in sterile saline to the desired concentrations. For co-administration, prepare a single solution containing both peptides.

-

Administration:

-

Administer the respective treatments via subcutaneous (s.c.) injection twice daily for 10 days.

-

-

Endpoint Measurement:

-

On day 11, euthanize the mice.

-

Carefully dissect the small and large intestines.

-

Remove any adhering mesenteric fat and connective tissue.

-

Gently flush the lumen with cold saline.

-

Blot the tissues dry and record the wet weight.

-

-

Data Analysis: Compare the intestinal weights between the different treatment groups to determine the antagonistic effect of GLP-2(3-33).

Mandatory Visualizations

Signaling Pathways

Caption: GLP-2 signaling pathway and the antagonistic action of GLP-2(3-33).

Experimental Workflow

Caption: General workflow for in vivo GLP-2(3-33) administration studies in mice.

References

Application Notes and Protocols: Studying the Effects of GLP-2(3-33) on Intestinal Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-2 (GLP-2) is a gut-derived hormone known for its intestinotrophic properties, including promoting intestinal growth and enhancing barrier function.[1][2] Its degradation product, GLP-2(3-33), is formed by the action of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] GLP-2(3-33) is recognized as a partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R), making it a critical tool for investigating the physiological roles of endogenous GLP-2.[1][4] Understanding the effects of GLP-2(3-33) on intestinal permeability is crucial for elucidating the mechanisms of gut barrier regulation and for the development of therapeutics targeting intestinal disorders.

These application notes provide detailed protocols for assessing the impact of GLP-2(3-33) on intestinal permeability using established in vivo and ex vivo models.

Data Presentation

The following table summarizes quantitative data on the effects of GLP-2(3-33) on intestinal permeability markers.

| Experimental Model | Treatment Group | Permeability Marker | Fold Change vs. Control/Baseline | Reference |

| Rats with LPS-induced permeability | LPS + GLP-2(3-33) (1 mg/kg, ip) | Portal Vein FITC-Dextran (FD4) | Increased at 60-90 min | |

| Rats with LPS-induced permeability | LPS + GLP-2(3-33) (1 mg/kg, ip) | Arterial FITC-Dextran (FD4) | Increased at 90 min | |

| Lgr5-eGFP-IRES-creERT2 mice | GLP-2(3-33) | Proportion of eGFP+EdU+ cells | 27% decrease |

Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assessment using FITC-Dextran

This protocol details the measurement of intestinal permeability in mice by oral gavage of fluorescein isothiocyanate-dextran (FITC-dextran) and subsequent quantification of its concentration in the plasma.

Materials:

-

GLP-2(3-33)

-

FITC-dextran (3-5 kDa; Sigma-Aldrich FD4)

-

Sterile 1x Phosphate-Buffered Saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Gavage needles

-

Heparinized capillary tubes for blood collection

-

Microfuge tubes

-

Fluorometer/spectrophotometer with excitation at 485 nm and emission at 530 nm

-

96-well black opaque-bottom plates

Procedure:

-

Animal Acclimation and Fasting:

-

Acclimate mice for at least one week before the experiment.

-

Fast mice for 4-6 hours prior to the experiment to ensure an empty stomach for consistent absorption. Provide water ad libitum. Transfer mice to a new cage without bedding to prevent coprophagy.

-

-

GLP-2(3-33) Administration:

-

Administer GLP-2(3-33) via intraperitoneal (ip) injection at the desired dose (e.g., 1 mg/kg). The timing of administration should be determined based on the experimental design, for instance, immediately after an inducing agent like lipopolysaccharide (LPS).

-

-

Baseline Blood Collection (Optional but Recommended):

-

Collect a small volume of blood (e.g., 50 µL) via tail nick into a heparinized capillary tube before FITC-dextran administration to serve as a baseline.

-

-

FITC-Dextran Gavage:

-

Prepare an 80 mg/mL solution of FITC-dextran in sterile 1x PBS.

-

Administer 150 µL of the FITC-dextran solution per mouse via oral gavage.

-

-

Post-Gavage Blood Collection:

-

At a defined time point after gavage (typically 1-4 hours), collect blood. For small intestinal permeability, a 1-hour time point is often optimal, as the marker reaches the jejunum within 15 minutes and passes the entire small intestine within an hour. For colonic permeability, a 4-hour time point is generally accepted.

-

Anesthetize the mice and collect blood via cardiac puncture or from the tail vein.

-

-

Plasma Separation:

-

Transfer the blood into microfuge tubes.

-

Centrifuge at 5,000 rpm for 10 minutes to separate the plasma.

-

Transfer the plasma to a new, clean microfuge tube and protect it from light.

-

-

Fluorescence Measurement:

-

Dilute the plasma samples (e.g., 1:4 to 1:10) in 1x PBS.

-

Pipette the diluted plasma into a 96-well black opaque-bottom plate. Include a PBS blank.

-

Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all sample readings.

-

If a baseline sample was taken, subtract the pre-gavage fluorescence from the post-gavage fluorescence.

-

A standard curve of known FITC-dextran concentrations can be used to quantify the amount of FITC-dextran in the plasma.

-

Protocol 2: Ex Vivo Intestinal Permeability Assessment using Ussing Chambers

This protocol allows for the direct measurement of intestinal tissue permeability by mounting a segment of the intestine in an Ussing chamber and measuring the flux of probes across the tissue.

Materials:

-

Ussing chamber system (e.g., Physiologic Instruments)

-

Krebs-Ringer-Bicarbonate solution

-

Glucose and Mannitol

-

95% O2 / 5% CO2 gas mixture

-

FITC-dextran 4 kDa (FD4) for paracellular permeability

-

Horseradish peroxidase (HRP) for transcellular permeability

-

O-dianisidine substrate for HRP detection

-

Fluorometer and Spectrophotometer

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and immediately excise the desired intestinal segment (e.g., jejunum, ileum, colon).

-

Place the tissue in ice-cold Krebs-Ringer solution.

-

Open the intestinal segment along the mesenteric border and gently rinse the luminal contents.

-

-

Mounting the Tissue:

-

Mount the intestinal sheet in the Ussing chamber, separating the mucosal and serosal sides. The exposed surface area is typically around 0.1 cm².

-

-

Chamber Setup and Equilibration:

-

Fill both the mucosal and serosal chambers with 2.5 mL of oxygenated Krebs solution at 37°C. The mucosal side should contain mannitol (10mM) and the serosal side glucose (10mM).

-

Equilibrate the tissue for approximately 20-30 minutes.

-

-

GLP-2(3-33) Treatment:

-

Add GLP-2(3-33) to the serosal chamber at the desired concentration. The effects of GLP-2 are typically observed when applied to the serosal side.

-

-

Permeability Measurement:

-

Add the permeability probes to the mucosal chamber (e.g., 400 µg/mL FD4 and 200 µg/mL HRP).

-

Collect samples from the serosal chamber at regular intervals (e.g., every 30 minutes for 2 hours).

-

-

Sample Analysis:

-